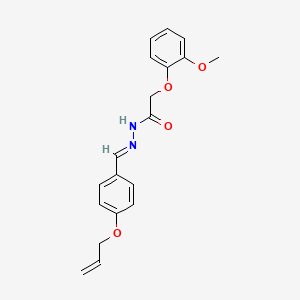![molecular formula C32H31N3O2S2 B11975955 (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975955.png)
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one“ ist ein komplexes organisches Molekül, das zur Klasse der Thiazolidinone gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Thiazolidinonen beinhaltet typischerweise die Reaktion eines Thioamids mit einem α-Halogenketon oder α-Halogenester. Für die spezifische Verbindung, die hier betrachtet wird, könnte der Syntheseweg die folgenden Schritte beinhalten:
Bildung des Pyrazolrings: Dies kann durch Reaktion eines Hydrazinderivats mit einem 1,3-Diketon erreicht werden.
Bildung des Thiazolidinonrings: Dies beinhaltet die Reaktion des Pyrazolderivats mit einem Thioamid und einem α-Halogenketon unter basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher Verbindungen beinhaltet oft die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel zur Erleichterung der Reaktionen beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Thiazolidinone können Oxidationsreaktionen eingehen, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Thiazolidinonring in einen Thiazolidinring umwandeln.
Substitution: Verschiedene Substitutionsreaktionen können an den aromatischen Ringen oder am Thiazolidinonring selbst auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Thiazolidine ergibt.
Wissenschaftliche Forschungsanwendungen
Chemie
Thiazolidinone werden wegen ihres Potenzials als Bausteine in der organischen Synthese und als Zwischenprodukte bei der Herstellung komplexerer Moleküle untersucht.
Biologie
Diese Verbindungen haben in verschiedenen biologischen Assays vielversprechend gezeigt, darunter antimikrobielle, antifungizide und Antikrebsaktivitäten.
Medizin
Thiazolidinone werden wegen ihrer potenziellen therapeutischen Anwendungen untersucht, insbesondere als entzündungshemmende und antidiabetische Mittel.
Industrie
Im Industriesektor können Thiazolidinone als Additive in der Materialwissenschaft und als Vorläufer für die Synthese von Farbstoffen und Pigmenten verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Thiazolidinonen beinhaltet häufig die Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Beispielsweise wurde gezeigt, dass einige Thiazolidinone die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind.
Wirkmechanismus
The mechanism of action of thiazolidinones often involves interaction with specific molecular targets such as enzymes or receptors. For example, some thiazolidinones have been shown to inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidindione: Bekannt für ihre antidiabetischen Eigenschaften.
Thiazole: Eine weitere Klasse von schwefelhaltigen Heterocyclen mit vielfältigen biologischen Aktivitäten.
Einzigartigkeit
Die einzigartige Struktur von „(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one“ liegt in der Kombination eines Thiazolidinonrings mit einer Pyrazol-Einheit, die einzigartige biologische Aktivitäten und chemische Reaktivität verleihen kann.
Eigenschaften
Molekularformel |
C32H31N3O2S2 |
|---|---|
Molekulargewicht |
553.7 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H31N3O2S2/c1-4-5-18-37-28-17-16-25(19-22(28)2)30-26(21-34(33-30)27-14-10-7-11-15-27)20-29-31(36)35(32(38)39-29)23(3)24-12-8-6-9-13-24/h6-17,19-21,23H,4-5,18H2,1-3H3/b29-20- |
InChI-Schlüssel |
NCGJGRTUIGKWCF-BRPDVVIDSA-N |
Isomerische SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975877.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975884.png)


![2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol](/img/structure/B11975898.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11975905.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11975924.png)
![(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone](/img/structure/B11975930.png)

![3,7-Dithiabicyclo[7.3.1]trideca-1(13),9,11-triene](/img/structure/B11975944.png)
![(2E)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11975948.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975957.png)
